molecular formula C12H13ClFNO4 B2523101 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid CAS No. 2137590-71-5

2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid

Cat. No.: B2523101
CAS No.: 2137590-71-5
M. Wt: 289.69
InChI Key: ASRXOMQSEWZGPM-UHFFFAOYSA-N
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Description

The compound “2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid” is a complex organic molecule. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The presence of the Boc group suggests that this compound might be used in peptide or protein synthesis.


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the use of the Boc group for protection of the amino group during synthesis . The Boc group can be removed later in the synthesis process using an acid such as trifluoroacetic acid .

Scientific Research Applications

  • Chemical Synthesis and Modification : A study demonstrated the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes, which could be relevant for the modification or synthesis of compounds like 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid (Mongin & Schlosser, 1996).

  • Herbicidal Applications : Research on the synthesis and herbicidal activity of various compounds related to this compound indicates potential applications in agriculture (Liu Chang-chun, 2006).

  • Nucleation of β-Sheet Formation : Amino acids and diacids based on derivatives similar to this compound have been synthesized to study their potential in nucleating parallel and antiparallel β-sheet formations, which is significant in protein chemistry and materials science (Díaz & Kelly, 1991).

  • Mimicking Tripeptide β-Strand : Studies have been conducted on unnatural amino acids that mimic tripeptide β-strands and form β-sheetlike hydrogen-bonded dimers. Such research is crucial for understanding protein folding and designing novel biomaterials (Nowick et al., 2000).

  • Stereoisomer Synthesis : Research into derivatives of amino acids, including those with tert-butoxycarbonyl (Boc) protection, focuses on generating stereoisomers, which are important in developing drugs and understanding biological mechanisms (Krishnamurthy et al., 2014).

  • Radiopharmaceutical Applications : The synthesis of fluorine-labeled amino acids, involving compounds like this compound, is significant in developing new radiopharmaceuticals for medical imaging (Al-Darwich et al., 1996).

  • Improved Synthetic Methods : Research also includes the development of improved synthesis methods for related compounds, enhancing the efficiency and selectivity of production processes (Badland et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

The tert-butyloxycarbonyl (boc) group is known to protect the amino group in peptide synthesis . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

It’s worth noting that boc-protected amino acids are commonly used in peptide synthesis . Peptides play key roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors .

Pharmacokinetics

The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .

Result of Action

The removal of the boc group under acidic conditions can reveal an amino group, which can participate in further reactions . This can lead to the synthesis of complex peptides, which can have various biological effects depending on their structure .

Action Environment

The action of 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive species .

Safety and Hazards

While specific safety data for this compound is not available, compounds with a Boc-protected amino group can be irritants and may cause respiratory irritation . Proper safety precautions should be taken when handling this compound.

Properties

IUPAC Name

4-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(14)9(8)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRXOMQSEWZGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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